Dicyclohexylamine oleate
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Overview
Description
Dicyclohexylamine oleate is a chemical compound formed by the reaction of dicyclohexylamine and oleic acid. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, while oleic acid is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. The resulting compound, this compound, is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylamine oleate is typically synthesized through a simple acid-base reaction between dicyclohexylamine and oleic acid. The reaction is carried out by mixing equimolar amounts of dicyclohexylamine and oleic acid in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to a temperature of around 60-70°C to facilitate the reaction. The product is isolated by evaporating the solvent and purifying the resulting compound through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to various purification steps, such as distillation and filtration, to remove any impurities and obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Dicyclohexylamine oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as an additive in lubricants, surfactants, and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of dicyclohexylamine oleate involves its interaction with molecular targets and pathways. As an amphiphilic compound, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery. Additionally, its ability to form stable complexes with other molecules allows it to act as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar chemical properties but different applications.
Dicyclohexylamine: The parent compound of dicyclohexylamine oleate, used in similar applications but without the oleate component.
Oleylamine: An amine derived from oleic acid, used in similar applications but with different chemical properties.
Uniqueness
This compound is unique due to its combination of dicyclohexylamine and oleic acid, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.
Properties
CAS No. |
22256-71-9 |
---|---|
Molecular Formula |
C30H57NO2 |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,2-8,11-17H2,1H3,(H,19,20);11-13H,1-10H2/b10-9-; |
InChI Key |
AYTIAPQIRMHXML-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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